molecular formula C19H19N3O6S2 B2680821 2,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921793-96-6

2,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2680821
CAS RN: 921793-96-6
M. Wt: 449.5
InChI Key: QUTATUFGPISCEO-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a versatile chemical compound with promising applications in scientific research. It has a complex structure with the molecular formula C19H19N3O6S2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes two methoxy groups, a pyridazinyl group, a phenyl group, and a benzenesulfonamide group .

Scientific Research Applications

Synthesis and Structural Characterization

Research on sulfonamide derivatives often begins with their synthesis and structural characterization, which lays the foundation for understanding their chemical behavior and potential applications. For instance, studies have detailed the synthesis of various sulfonamide compounds, including their crystalline structure and molecular electronic structure, through methods such as X-ray crystallography and quantum-chemical calculations. These foundational studies are crucial for exploring the reactivity and potential applications of sulfonamide derivatives in further scientific research (Rublova et al., 2017).

Antimicrobial and Antioxidant Activities

Sulfonamides and their derivatives have been extensively studied for their antimicrobial and antioxidant activities. Research has synthesized new sulfonamides from various starting materials and evaluated their in vitro antimicrobial activities against selected bacterial and fungal strains. These studies are significant for the development of new antimicrobial agents with potential applications in treating infections (Badgujar et al., 2017).

Applications in Heterocyclic Synthesis and Catalysis

The directed metalation group (DMG) properties of arylsulfonamides have been explored for their applications in heterocyclic synthesis, showcasing their versatility as intermediates in the synthesis of various heterocyclic compounds. These studies underscore the role of sulfonamides in facilitating complex synthetic transformations, contributing to the synthesis of pharmacologically relevant structures (Familoni, 2002).

Enzyme Inhibition and Biological Potential

Sulfonamide derivatives have been investigated for their potential as enzyme inhibitors, with specific applications in addressing diseases through the inhibition of enzymatic activity. For example, the synthesis and characterization of Schiff bases from sulfonamides have shown significant enzyme inhibition potential, highlighting the therapeutic applications of these compounds in drug discovery and development (Kausar et al., 2019).

Safety and Hazards

This compound may cause skin irritation and respiratory irritation . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,5-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-27-15-8-10-17(28-2)18(12-15)30(25,26)22-14-6-4-13(5-7-14)16-9-11-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATUFGPISCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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